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Compound of Interest

Compound Name: 3-Ethyl-3-methyl-1-pentene

Cat. No.: B13792607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the

olefinic compound 3-ethyl-3-methyl-1-pentene. The information presented herein is intended

to support research and development activities where this compound may be of interest. While

experimental data for infrared and mass spectrometry are available, experimental nuclear

magnetic resonance data is not readily found in public databases. To provide a comprehensive

profile, predicted NMR data is included.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 3-ethyl-3-
methyl-1-pentene.

Infrared (IR) Spectroscopy
The National Institute of Standards and Technology (NIST) database indicates the availability of

a gas-phase IR spectrum for 3-ethyl-3-methyl-1-pentene. While a complete peak table is not

provided, characteristic vibrational modes for its functional groups are well-established.
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Functional Group
Characteristic Absorption
Range (cm⁻¹)

Expected Absorptions for
3-Ethyl-3-methyl-1-pentene

=C-H Stretch (vinyl) 3100-3000 Present

C-H Stretch (alkane) 3000-2850 Present

C=C Stretch (vinyl) 1650-1630 Present

C-H Bend (alkane) 1470-1450 and 1385-1370 Present

=C-H Bend (vinyl) 1000-910 and 990-910 Present

Mass Spectrometry (MS)
Electron ionization mass spectrometry data is available for 3-ethyl-3-methyl-1-pentene. The

molecule has a molecular weight of 112.22 g/mol . The most prominent peaks observed in the

mass spectrum are summarized below.[1]

m/z Relative Intensity Possible Fragment

55 Base Peak [C₄H₇]⁺

83 High [C₆H₁₁]⁺ (M-29, loss of ethyl)

41 High [C₃H₅]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 3-ethyl-3-methyl-1-pentene are not readily available in

the searched databases. However, predicted spectral data can provide valuable insights into

the chemical environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) in Hz

=CH₂ 4.8 - 5.0 m

=CH- 5.7 - 5.9 m

-CH₂- (ethyl) 1.3 - 1.5 q ~7.5

-CH₃ (ethyl) 0.8 - 1.0 t ~7.5

-CH₃ (methyl) ~0.9 s

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)

C1 (=CH₂) ~110

C2 (=CH) ~145

C3 (quaternary) ~40

C4 (-CH₂-) ~30

C5 (-CH₃) ~8

C6 (-CH₃) ~25

Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data for 3-ethyl-3-
methyl-1-pentene are not explicitly provided in the available literature. However, general

methodologies for obtaining spectra for volatile organic compounds like this are well-

established.

Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph is used to separate

the compound from a mixture. The separated compound is then introduced into a mass

spectrometer, typically using electron ionization (EI) at 70 eV. The resulting fragments are

separated by their mass-to-charge ratio.
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Fourier-Transform Infrared (FTIR) Spectroscopy: For a gas-phase spectrum, the sample is

introduced into a gas cell with infrared-transparent windows. An infrared beam is passed

through the sample, and the absorption of radiation at different wavenumbers is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample would be dissolved in a

deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).

¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: A generalized workflow for the spectroscopic identification and characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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